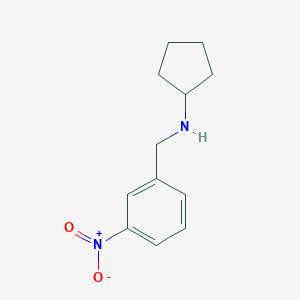![molecular formula C23H20N4O B187497 (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone CAS No. 5673-17-6](/img/structure/B187497.png)
(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone, also known as DPPM, is a synthetic compound that has been widely studied for its potential use in medicinal chemistry. DPPM has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Mecanismo De Acción
The mechanism of action of (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways. (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone has also been found to inhibit the PI3K/Akt pathway, which is involved in the regulation of cell growth and survival. Furthermore, (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone has been shown to inhibit the JAK/STAT pathway, which is involved in the regulation of immune responses.
Efectos Bioquímicos Y Fisiológicos
(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone has been found to inhibit viral replication and reduce viral load in infected cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone is also stable and can be stored for extended periods without degradation. However, (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents for experimentation. Additionally, (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone has low bioavailability and may require the use of drug delivery systems to improve its efficacy.
Direcciones Futuras
There are several future directions for the study of (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone. One potential direction is the development of (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone analogs with improved efficacy and bioavailability. Another direction is the investigation of the synergistic effects of (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone with other anti-inflammatory, anti-cancer, and anti-viral agents. Furthermore, the potential use of (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases, should be explored. Finally, the development of drug delivery systems for (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone should be investigated to improve its clinical efficacy.
Métodos De Síntesis
The synthesis of (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone involves the reaction of 5,7-diphenyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid with pyrrolidine and thionyl chloride. The resulting intermediate is then treated with N-methylmorpholine-N-oxide to obtain (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone. The yield of (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone can be improved by optimizing the reaction conditions, including the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone has been extensively studied for its potential use in medicinal chemistry. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone has also been found to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, (5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone has been shown to have anti-viral effects against influenza A virus and herpes simplex virus.
Propiedades
Número CAS |
5673-17-6 |
|---|---|
Nombre del producto |
(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone |
Fórmula molecular |
C23H20N4O |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
(5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C23H20N4O/c28-23(26-13-7-8-14-26)20-16-22-24-19(17-9-3-1-4-10-17)15-21(27(22)25-20)18-11-5-2-6-12-18/h1-6,9-12,15-16H,7-8,13-14H2 |
Clave InChI |
AISGVQRKOVTTFF-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1CCN(C1)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide](/img/structure/B187414.png)
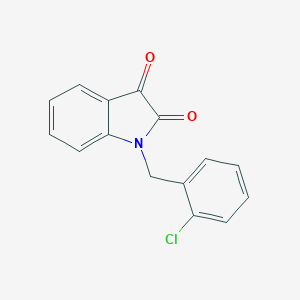
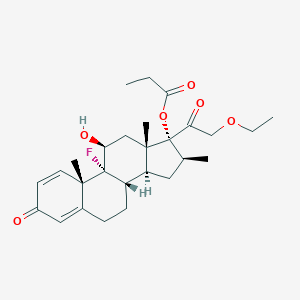
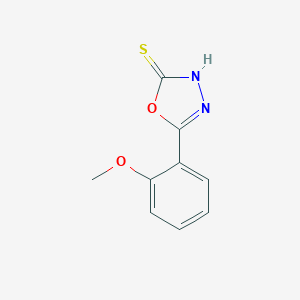
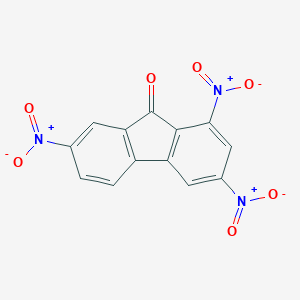
![2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one](/img/structure/B187421.png)
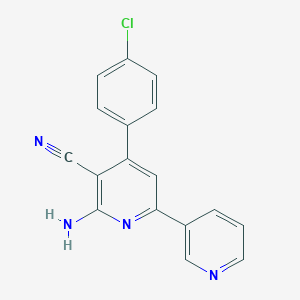
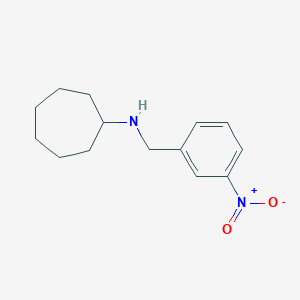
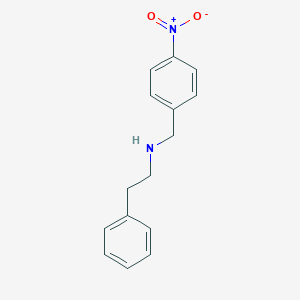
![(4-Fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B187431.png)
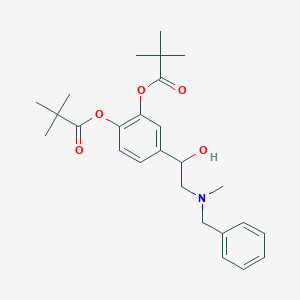
![N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine](/img/structure/B187434.png)
![(2-Methoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B187435.png)
